molecular formula C5H7NO2 B13613332 n-[(Furan-3-yl)methyl]hydroxylamine

n-[(Furan-3-yl)methyl]hydroxylamine

Cat. No.: B13613332
M. Wt: 113.11 g/mol
InChI Key: RONDPOWZPCVZTL-UHFFFAOYSA-N
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Description

N-[(Furan-3-yl)methyl]hydroxylamine is a versatile hydroxylamine derivative that serves as a key reagent in advanced synthetic and materials chemistry. Its primary research value lies in its bifunctional structure, combining a furan ring with a hydroxylamine group, enabling its use as a precursor for chelating ligands and a building block for "click" chemistry. In polymer science, this compound is instrumental for synthesizing specialized chelating polymers. For instance, its structural analog, O-(furan-2-ylmethyl)hydroxylamine (Fu-HAM), is used to functionalize polyacrylonitrile-co-divinylbenzene (PANB) microparticles, creating furfuryl-amidoxime (FOX) polymers. These polymers exhibit high selectivity and capacity for adsorbing specific metal ions, such as Ce³⁺, from aqueous solutions, making them valuable for environmental remediation and rare earth element recovery . Furthermore, the furan moiety allows the polymer to undergo reversible Diels-Alder cycloadditions, providing a pathway for creating recyclable and self-healing materials . In organic synthesis, N-functionalized hydroxylamine reagents are employed as stable precursors for imines, facilitating transition-metal-free nucleophilic addition reactions for the construction of C–C, C–N, C–O, and C–S bonds. This methodology provides a robust platform for synthesizing complex molecules, including amino acid derivatives, from stable and easily handled precursors . The furan ring itself is a privileged scaffold in medicinal chemistry, found in compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of derivatives of this compound in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

N-(furan-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NO2/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2

InChI Key

RONDPOWZPCVZTL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CNO

Origin of Product

United States

Synthetic Methodologies for N Furan 3 Yl Methyl Hydroxylamine and Analogous Compounds

General Synthetic Routes to N-Substituted Hydroxylamines Relevant to the Furan-Methyl Moiety

The formation of the N-C bond in N-alkylated hydroxylamines is a fundamental transformation in organic chemistry. Two principal strategies, oxidation of precursor amines and reductive amination of carbonyl compounds, are widely applicable and relevant to the synthesis of furan-containing hydroxylamines.

Oxidation-Based Preparations of Hydroxylamine (B1172632) Derivatives

The direct oxidation of primary and secondary amines represents a potential route to hydroxylamine derivatives. nih.gov This metabolic process, also achievable through chemical means, involves the introduction of an oxygen atom onto the nitrogen. nih.gov For the synthesis of compounds like N-[(Furan-3-yl)methyl]hydroxylamine, this would conceptually involve the oxidation of the corresponding secondary amine.

Various oxidizing agents have been employed for the N-oxidation of amines. organic-chemistry.org For instance, choline (B1196258) peroxydisulfate, an ionic liquid, has been shown to facilitate the preparation of N,N-disubstituted hydroxylamines from secondary amines under green reaction conditions. organic-chemistry.org Another approach involves the use of hypervalent iodine reagents to mediate the reaction between carboxylic acids and N,N-dimethylformamide, yielding O-aroyl-N,N-dimethylhydroxylamines. organic-chemistry.org

The oxidation of the furan (B31954) ring itself is a well-studied area, with reagents like singlet oxygen leading to ozonide-like intermediates that can be further transformed. thieme-connect.de However, the selective oxidation of the nitrogen atom in a furan-methylamine derivative would require careful control of reaction conditions to avoid unwanted reactions on the furan ring, which is susceptible to oxidation. thieme-connect.deresearchgate.net

Reductive Amination Strategies for N-Alkylated Hydroxylamines

Reductive amination, a cornerstone of amine synthesis, provides a versatile and widely used method for preparing N-alkylated hydroxylamines. organic-chemistry.orgmdpi.com This one-pot reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with hydroxylamine or a substituted hydroxylamine to form an oxime or nitrone intermediate, which is then reduced in situ to the desired hydroxylamine. mdpi.comencyclopedia.pub

For the synthesis of this compound, furan-3-carbaldehyde would be the logical starting material. Its condensation with hydroxylamine would yield the corresponding oxime, (E)-N-[(furan-3-yl)methylidene]hydroxylamine. evitachem.com Subsequent reduction of this oxime would afford the target hydroxylamine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. mdpi.comnih.gov For instance, a two-step, one-pot reductive amination of furanic aldehydes has been successfully performed using a CuAlOx catalyst in a flow reactor. nih.govnih.gov This process involves the initial non-catalytic condensation of the aldehyde with a primary amine, followed by flow hydrogenation of the resulting imine. nih.govnih.gov Iridium complexes have also been utilized as catalysts for the transfer hydrogenation of oximes to access N-alkoxy amines and hydroxylamines. researchgate.net

Synthetic Approaches Centered on the Furan-3-ylmethyl Scaffold

Beyond general methods, synthetic strategies can be tailored to the unique reactivity of the furan-3-ylmethyl moiety. These approaches often leverage furan precursors that can be elaborated into the desired hydroxylamine structure.

Leveraging Furylcarbinols in Hydroxylamine Synthesis and Rearrangements

Furylcarbinols, or furfuryl alcohols, are versatile intermediates in furan chemistry. researchgate.net A notable reaction involving these compounds is the aza-Piancatelli rearrangement, a cascade reaction of furylcarbinols with various amine nucleophiles, including hydroxylamines. cancer.govescholarship.orgrsc.orgrsc.orgescholarship.org This powerful transformation provides access to densely functionalized 4-aminocyclopentenones in a single step from simple furylcarbinols. escholarship.orgrsc.org

The reaction proceeds under catalysis by various Lewis acids, such as Dy(OTf)3. rsc.org A range of O-substituted hydroxylamines have been shown to be effective nucleophiles in this rearrangement, tolerating various alkyl substituents on both the nitrogen and oxygen atoms. rsc.org The reaction has been demonstrated with both secondary and tertiary furylcarbinols, leading to diverse cyclopentenone structures. escholarship.org

While this rearrangement does not directly yield this compound, it highlights the utility of hydroxylamines as nucleophiles in reactions with furan-containing starting materials to generate complex molecular scaffolds.

Condensation Reactions of Furan-3(2H)-one Derivatives with N-Nucleophiles, including Hydroxylamine

Furan-3(2H)-one derivatives serve as valuable precursors for the synthesis of various heterocyclic systems. The condensation of these ketones with N-nucleophiles, such as hydroxylamine, presents a potential route to furan-based hydroxylamine derivatives. nih.gov For example, the reaction of furan-3(2H)-one with hydroxylamine could potentially lead to the formation of a furan-3(2H)-imine, which upon reduction could yield the target hydroxylamine. nih.gov

However, the stability of the resulting imine can be a challenge. In some cases, attempts to synthesize furan-3(2H)-imines from furan-3(2H)-one and hydroxylamine have resulted in the isolation of only the starting furan-3(2H)-one, suggesting the instability of the imine product. nih.gov

Despite this, condensation reactions of related benzofuran-3(2H)-ones with dicarbonyl compounds have been successfully achieved under microwave irradiation using clay catalysts to synthesize novel aurone (B1235358) derivatives. mdpi.com This suggests that with appropriate reaction conditions and substrate modifications, condensation with hydroxylamine could be a viable strategy.

Synthesis of Heterocycles Incorporating Hydroxylamine Linkages via Furan Intermediates, e.g., Oxadiazoles

The versatility of furan derivatives allows for their use as precursors in the synthesis of other heterocyclic rings that incorporate a hydroxylamine-derived linkage. A prominent example is the synthesis of 1,2,4-oxadiazoles. rjptonline.orgnih.govnih.gov

The general synthesis of 1,2,4-oxadiazoles often involves the reaction of a nitrile with hydroxylamine to form an amidoxime (B1450833) intermediate. rjptonline.orgnih.gov This amidoxime is then cyclized with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole (B8745197) ring. rjptonline.orgnih.gov

A furan-containing nitrile, such as furan-3-carbonitrile, could serve as the starting material. Reaction with hydroxylamine would generate the corresponding furan-3-carboximidamide, N'-hydroxy-. Subsequent cyclization with an appropriate acylating agent would yield a 3-(furan-3-yl)-1,2,4-oxadiazole derivative. This strategy incorporates the furan moiety into a new heterocyclic system where the hydroxylamine has been integrated into the ring structure. Various methods for the synthesis of 1,2,4-oxadiazoles from nitriles and amidoximes have been reported, including the use of catalysts like PTSA-ZnCl2 and one-pot procedures under microwave irradiation. organic-chemistry.org

Advanced Synthetic Transformations Leading to Furan-Hydroxylamine Hybrids

The synthesis of hybrid molecules incorporating both a furan moiety and a hydroxylamine functional group presents unique challenges and opportunities in medicinal and materials chemistry. Advanced synthetic methodologies are crucial for accessing complex molecular architectures efficiently. These methods often involve sophisticated reaction sequences that can build molecular complexity rapidly from simple precursors.

Cascade Reactions and Intramolecular Cyclizations Utilizing Furan and Hydroxylamine Precursors

A common strategy involves the initial condensation of a hydroxylamine with an aldehyde or ketone to form an oxime or a nitrone intermediate. rsc.org This intermediate can then undergo a subsequent intramolecular reaction. For instance, a cascade sequence can be initiated by the condensation of hydroxylamine with an aldehyde to form an oxime, which then cyclizes to a nitrone. This nitrone can subsequently undergo an intramolecular 1,3-dipolar cycloaddition, a process that has been successfully used in the synthesis of complex alkaloids. nih.gov This multi-step sequence in a single operation highlights the efficiency of cascade reactions. rsc.orgnih.gov

Intramolecular cyclization of functionalized furan derivatives is another key approach. Studies have shown that 5-substituted furanylamides can undergo intramolecular cyclization reactions. For example, 5-halo or 5-nitro substituted furanylamides have been investigated for their propensity to cyclize, sometimes leading to rearranged products or polyfunctional oxabicycles. nih.gov The 5-nitro-substituted furfuryl amide, for instance, undergoes an unusual isomerization-cyclization under microwave conditions to yield a benzo nih.govresearchgate.netfuro[2,3-c]pyridin-3-one system. nih.gov

Modern advancements also include the use of biocatalysis. Enzymatic cascade processes have been developed for the one-pot synthesis of furan-containing amines from biomass-derived furans like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These biocatalytic systems, using enzymes such as transaminases, offer a sustainable and efficient route to valuable furan-based building blocks. nih.gov While these examples often yield primary amines, the principles could be adapted for the synthesis of hydroxylamine derivatives.

Table 1: Examples of Cascade and Intramolecular Cyclization Strategies
StrategyPrecursorsKey IntermediatesResulting StructureReference
Cascade Condensation/Cyclization/CycloadditionAldehyde, HydroxylamineOxime, NitroneFused Isoxazolidine nih.gov
Cascade Condensation/Cyclization/Intermolecular CycloadditionHaloaldehydes, Hydroxylamine, DipolarophilesOxime, NitroneBicyclic/Tricyclic Isoxazolidines rsc.org
Intramolecular Cyclization5-Nitro-substituted furfuryl amideNot specifiedBenzo nih.govresearchgate.netfuro[2,3-c]pyridin-3-one nih.gov
Biocatalytic Cascade5-Hydroxymethylfurfural (HMF), Amine sourceFurfuraldehydes2,5-bis(aminomethyl)furan (BAMF) nih.gov

Stereoselective Synthetic Pathways to Furan-Hydroxylamine Structures

The introduction of stereocenters in a controlled manner is a cornerstone of modern synthetic chemistry, particularly for the development of chiral molecules. For furan-hydroxylamine hybrids, stereoselective synthesis would be critical to exploring their potential applications. While specific stereoselective syntheses for this compound are not widely documented, general principles and related methodologies offer viable pathways.

One powerful approach is the use of chiral catalysts. Asymmetric catalysis, employing either chiral Brønsted or Lewis acids, has been successfully applied to transformations of furan derivatives. A notable example is the aza-Piancatelli rearrangement, where 2-furylcarbinols react with amines. The development of catalytic asymmetric versions of this reaction provides access to highly valuable chiral cyclopentenone scaffolds. researchgate.net This demonstrates that chiral acids can effectively control the stereochemical outcome of reactions involving furan rings, a principle that could be extended to the synthesis of chiral furan-hydroxylamine derivatives.

Another potential strategy is substrate-controlled diastereoselective reactions. If a chiral center already exists within the furan or hydroxylamine precursor, it can direct the stereochemical outcome of subsequent bond-forming reactions.

Furthermore, enantioselective cyclization reactions represent a promising avenue. For example, radical cyclizations have been developed where the use of chiral directing groups, such as oxazaborolidines, can induce enantioselectivity in the formation of cyclic products. researchgate.net Adapting such methods to furan-containing substrates could enable the stereocontrolled synthesis of complex heterocyclic systems derived from furan and hydroxylamine precursors.

Table 2: Potential Stereoselective Strategies for Furan-Hydroxylamine Hybrids
StrategyKey PrincipleRelevant Example/ConceptPotential OutcomeReference
Asymmetric CatalysisUse of a chiral catalyst to control stereochemistry.Chiral Brønsted/Lewis acid-catalyzed aza-Piancatelli reaction of 2-furylcarbinols.Enantiomerically enriched furan-containing products. researchgate.net
Substrate ControlAn existing stereocenter in the starting material directs the formation of new stereocenters.General principle in diastereoselective synthesis.Diastereomerically enriched products.N/A
Enantioselective CyclizationCyclization reaction guided by a chiral agent to favor one enantiomer.Enantioselective radical cyclization using chiral oxazaborolidines.Chiral cyclic compounds. researchgate.net

Reactivity and Reaction Mechanisms of N Furan 3 Yl Methyl Hydroxylamine

Chemical Transformations of the Hydroxylamine (B1172632) Functionality in N-[(Furan-3-yl)methyl]hydroxylamine

The hydroxylamine group in this compound is a versatile functional group, capable of participating in a variety of chemical transformations. Its reactivity is primarily centered on the nucleophilicity of its nitrogen and oxygen atoms.

Oxime Formation and Stability Profiles of Furan-Derived Oximes

This compound, like other hydroxylamines, can react with aldehydes and ketones in a condensation reaction to form oximes. wikipedia.orgscribd.com This reaction involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the corresponding oxime, which possesses a C=N-OH functional group. scribd.com The general mechanism for this transformation is a cornerstone of carbonyl chemistry.

While this compound itself forms substituted oximes, the study of simpler furan-derived oximes, such as those generated from furfural (B47365) (furan-2-carbaldehyde) or 5-hydroxymethylfurfural (B1680220) (HMF), provides insight into their general characteristics. researchgate.netrsc.org For instance, 5-arylfuran-2-carbaldehyde oximes have been synthesized in high yields by reacting the parent aldehyde with hydroxylamine hydrochloride. researchgate.net Similarly, the ammoximation of HMF using ammonia (B1221849) and hydrogen peroxide can produce 5-hydroxymethylfurfural oxime with yields up to 97.9%. rsc.org

Furan-derived oximes can exist as E and Z geometric isomers, and their relative stability can be influenced by solvent and reaction conditions. nih.gov The stability of the furan (B31954) ring itself is a critical factor; the ring is susceptible to oxidation, which can lead to cleavage and the formation of maleic anhydride (B1165640) or related derivatives, potentially affecting the integrity of the oxime under certain oxidative conditions. researchgate.netresearchgate.net

Table 1: Synthesis and Characteristics of Furan-Derived Oximes

Furan PrecursorReactionProductKey FindingsReference
5-Hydroxymethylfurfural (HMF)Ammoximation with NH3, H2O2, TS-1 catalyst5-Hydroxymethylfurfural oximeClean synthesis with 97.9% yield. rsc.org
5-Arylfuran-2-carbaldehydesCondensation with Hydroxylamine HCl5-Arylfuran-2-carbaldehyde oximesConvenient one-pot synthesis. Products evaluated for biological activity. researchgate.net
Ketones/AldehydesGeneral condensation with HydroxylamineKetoximes/AldoximesFundamental reaction for carbonyl compound identification and purification. wikipedia.orgresearchgate.net
Furan-2(3H)-one derivativesReaction with ortho esters and aminesHetarylaminomethylidenefuran-2(3H)-onesProducts exist as a mixture of E/Z isomers, ratio depends on reaction mode. nih.gov

Nucleophilic Participation in Intramolecular Cyclization Pathways

The hydroxylamine nitrogen in this compound can act as an internal nucleophile, attacking the furan ring to form new heterocyclic structures. This reactivity is particularly evident when the nitrogen's nucleophilicity is modulated or when the furan ring is activated. A notable example of this type of transformation is the iron-catalyzed transannulation of furyl-tethered O-acetyl oximes, which rearrange to form substituted pyrroles. rsc.org

In this process, the furan ring behaves like an activated olefin. The reaction proceeds through a 5-exo-trig cyclization, where the nitrogen atom attacks the C2 position of the furan ring to form a spiropyrroline intermediate. rsc.org This intermediate then undergoes a ring-opening and aromatization sequence to yield the final pyrrole (B145914) product. Although this example involves an O-acetyl oxime, which makes the nitrogen more electrophilic and a better leaving group, a similar pathway can be envisioned for this compound, especially after acylation or under conditions that favor the activation of the furan ring. rsc.org Such intramolecular cyclizations provide a powerful strategy for converting furan cores into other valuable heterocyclic systems. rsc.orgnih.gov

Acylation and Carbamoylation Reactions with Furan-Hydroxylamine Conjugates

The hydroxylamine functionality readily undergoes acylation with agents like acyl chlorides and anhydrides, and carbamoylation with isocyanates. These reactions can occur at either the nitrogen or oxygen atom, with the site of reaction often depending on the specific reagents and conditions. The resulting O-acyl or N-acyl hydroxylamine derivatives are important synthetic intermediates.

For furan-hydroxylamine conjugates, acylation serves as a critical activation step for subsequent rearrangements and cyclizations. As seen in the synthesis of pyrroles from furyl-tethered O-acetyl oximes, the O-acetyl group functions to activate the nitrogen atom, facilitating the nucleophilic attack by the furan ring. rsc.org Therefore, the acylation of this compound would produce versatile intermediates, primed for intramolecular transformations that leverage the unique reactivity of the furan ring.

Reactivity of the Furan-3-yl Ring System in this compound

The furan ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. chemicalbook.comucalgary.ca Its reactivity is dictated by the heteroatom and the position of substituents.

Electrophilic Aromatic Substitution and Functionalization Patterns

Furan undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions (α-positions), as the cationic intermediates formed by attack at these sites are better stabilized by resonance. chemicalbook.comucalgary.ca In this compound, the ring is substituted at the C3 position. The -CH2NHOH substituent is an activating group, further enhancing the ring's reactivity towards electrophiles.

For 3-substituted furans, electrophilic attack is directed primarily to the C2 position, which is adjacent to the substituent and alpha to the ring oxygen. The C5 position is the second most likely site of attack. This regioselectivity is due to the superior stability of the Wheland intermediate formed upon attack at C2.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 3-Substituted Furan Ring

ReactionTypical ReagentPredicted Major ProductReference
NitrationAcetyl nitrate (B79036) (CH3COONO2) at low temp.2-Nitro-3-(hydroxymethylaminomethyl)furan pharmaguideline.com
Halogenation (Bromination)N-Bromosuccinimide (NBS) or Br2 in DMF at low temp.2-Bromo-3-(hydroxymethylaminomethyl)furan pharmaguideline.com
SulfonationPyridine-SO3 complex3-(Hydroxymethylaminomethyl)furan-2-sulfonic acid pharmaguideline.com
Friedel-Crafts AcylationAcetic anhydride, SnCl4 or BF3·OEt22-Acetyl-3-(hydroxymethylaminomethyl)furan chemicalbook.comucalgary.ca

Furan Ring-Opening Reactions Influenced by Hydroxylamine Proximity

The furan nucleus is sensitive to both acidic and oxidative conditions, which can lead to ring-opening reactions. pharmaguideline.comnih.gov Acid-catalyzed hydrolysis typically yields 1,4-dicarbonyl compounds. youtube.com The presence of the activating -CH2NHOH group can increase the furan's susceptibility to acid-induced polymerization or ring-opening. pharmaguideline.com

Oxidative ring cleavage of furans is a synthetically useful transformation. researchgate.net The proximity of the hydroxylamine group can profoundly influence the outcome of such reactions. A compelling analogue is the reaction of furfurylamine (B118560) (2-aminomethylfuran) with hydrogen peroxide in the presence of acid, which does not simply open the ring but leads to a ring transformation, yielding 3-hydroxypyridine (B118123) in high yield. researchgate.net This process involves the oxidation of the furan ring followed by intramolecular attack of the side-chain nitrogen, leading to a new, stable aromatic ring system. A similar pathway can be postulated for this compound, where oxidation of the furan ring could generate a reactive intermediate (e.g., an enedione or epoxide). nih.gov Intramolecular trapping of this intermediate by the hydroxylamine nitrogen would likely lead to novel heterocyclic structures, demonstrating a sophisticated interplay between the furan ring and its side-chain functionality.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

The Diels-Alder reaction of furans typically proceeds through a concerted, but often asynchronous, transition state. This means that the two new sigma bonds are formed in a single step, but not necessarily at the same rate. Computational studies on the cycloaddition of substituted furans have been instrumental in elucidating the geometries and energies of these transition states.

For a 3-substituted furan, two possible transition states can be envisaged leading to the endo and exo products. In many furan Diels-Alder reactions, the exo isomer is the thermodynamically more stable product, while the endo product is often formed faster as the kinetic product. The reversibility of the furan Diels-Alder reaction can lead to the eventual isomerization of the kinetic endo adduct to the more stable exo adduct.

The transition states for these reactions are characterized by a boat-like conformation of the forming six-membered ring. The asynchronicity of the transition state is influenced by the electronic nature and position of the substituents on both the furan and the dienophile.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituent at the 3-position of the furan ring has a profound effect on both the kinetics (reaction rate) and thermodynamics (equilibrium position) of cycloaddition reactions.

Kinetics: As previously mentioned, an electron-donating group like the (hydroxylaminomethyl) group is expected to increase the rate of a normal-electron-demand Diels-Alder reaction. This is a direct consequence of the increased nucleophilicity of the furan ring. The activation energy for the reaction is lowered, leading to a faster reaction.

Thermodynamics: The position of the equilibrium in a reversible Diels-Alder reaction is also affected by the substituent. Electron-donating groups can increase the exergonicity of the reaction, favoring the formation of the cycloadduct. However, the inherent aromaticity of the furan ring means that many furan Diels-Alder reactions are readily reversible.

The table below summarizes the expected influence of different types of substituents at the 3-position of the furan ring on the Diels-Alder reaction with an electron-deficient dienophile.

Substituent Type at C3Effect on Furan HOMOExpected Effect on Reaction Rate (Kinetics)Expected Effect on Product Stability (Thermodynamics)
Electron-Donating (e.g., -CH₂NHOH)Raises energyIncreaseIncrease
Electron-Withdrawing (e.g., -CHO)Lowers energyDecreaseDecrease
Alkyl (e.g., -CH₃)Weakly raises energyModest IncreaseModest Increase

It is important to note that while these trends are generally well-established, the specific reactivity of this compound would require dedicated experimental and computational investigation for a precise quantitative understanding. The presence of the hydroxylamine functionality could also lead to competing reactions or influence the reaction mechanism in ways not seen with simpler alkyl or alkoxy substituents.

Computational and Theoretical Investigations of N Furan 3 Yl Methyl Hydroxylamine

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are fundamental to its chemical behavior. For N-[(Furan-3-yl)methyl]hydroxylamine, these aspects can be reliably predicted using computational methods.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is widely employed to predict the optimized molecular geometry of compounds. While no specific DFT data for this compound is available, we can infer its structural parameters from studies on its isomer, furfurylamine (B118560) (furan-2-ylmethanamine). mdpi.comwikipedia.orgnih.govchemicalbook.comchempoint.com

A DFT study on furfurylamine, for instance, would typically be carried out using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net The resulting optimized geometry would provide precise bond lengths and angles. For this compound, the geometry is expected to be similar, with the primary differences arising from the position of the methylhydroxylamine group on the furan (B31954) ring (position 3 instead of 2) and the presence of the hydroxyl group on the nitrogen atom.

Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Compounds

ParameterPredicted Value
C-O (furan ring)~1.37 Å
C=C (furan ring)~1.36 Å
C-C (furan ring)~1.43 Å
C-C (exocyclic)~1.51 Å
C-N~1.47 Å
N-O~1.45 Å
O-H~0.97 Å
C-C-N bond angle~112°
C-N-O bond angle~109°
N-O-H bond angle~105°

Note: These values are estimations based on standard bond lengths and data from similar furan-containing compounds.

The presence of single bonds in this compound allows for rotational freedom, leading to different conformers with varying energies. A computational analysis of furfurylamine revealed a mixture of two main conformers in the gas phase. mdpi.com The most stable conformer (87% abundance) exhibited a gauche conformation, while a less stable syn conformation accounted for the remaining 13%. mdpi.com

For this compound, a similar conformational landscape can be anticipated. The key dihedral angles determining the conformational preferences would be around the C(ring)-C(methylene) and C(methylene)-N bonds. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxylamine (B1172632) proton and the furan ring's oxygen atom. A relaxed potential energy surface scan using DFT would be the standard method to identify the most stable conformers and the energy barriers between them.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory is a central concept in this regard. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. ustc.edu.cn

For furan and its derivatives, the HOMO is typically a π-bonding orbital located on the furan ring, while the LUMO is a π-antibonding orbital. researchgate.netustc.edu.cn In this compound, it is expected that the HOMO will be primarily localized on the electron-rich furan ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the furan ring and the C-N-O framework.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on furan derivatives)

OrbitalPredicted Energy (eV)
HOMO-6.0 to -7.0
LUMO1.0 to 2.0
HOMO-LUMO Gap7.0 to 9.0

Note: These are estimated energy ranges based on computational studies of similar furan and hydroxylamine derivatives. ustc.edu.cn

A narrow frontier orbital gap can indicate that charge transfer interactions are likely to occur within the molecule, leading to higher chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ustc.edu.cn The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be localized around the oxygen atom of the furan ring and the oxygen and nitrogen atoms of the hydroxylamine group, due to their high electronegativity and the presence of lone pairs. ustc.edu.cn These regions represent the most likely sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit the most positive potential (typically colored blue) and would be the primary sites for nucleophilic attack.

Spectroscopic Property Predictions (Theoretical)

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectra of molecules. nih.govglobalresearchonline.net For furan derivatives, the electronic transitions are typically of the π → π* type. globalresearchonline.net For this compound, it is anticipated that the primary absorption peak in its UV-Vis spectrum would fall within the range observed for similar furan-containing compounds.

Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated to predict the characteristic stretching and bending modes of the molecule's functional groups. globalresearchonline.net Key predicted vibrational frequencies for this compound would include the O-H stretch of the hydroxylamine group, the N-H stretch (if present as a secondary amine), the C-O-C stretching of the furan ring, and the C-N and N-O stretches.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch~3600
C-H Stretch (furan ring)~3100
C-H Stretch (methylene)~2900
C=C Stretch (furan ring)~1500-1600
C-O-C Stretch (furan ring)~1000-1200
N-O Stretch~900-1000

Note: These are approximate values based on typical group frequencies and theoretical studies on related molecules. globalresearchonline.net

Theoretical Vibrational Spectra (IR) Analysis

The key vibrational frequencies are associated with the stretching and bending of specific bonds within the molecule. For the furan ring, characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while C-O-C and C=C stretching vibrations appear at lower frequencies. The hydroxylamine moiety exhibits distinct vibrational modes, including O-H and N-H stretching, which are sensitive to hydrogen bonding, and C-N and N-O stretching vibrations.

Table 1: Theoretical Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Assignment
3350 O-H stretch
3250 N-H stretch
3120 C-H stretch (furan)
2950 CH₂ stretch (asymmetric)
2860 CH₂ stretch (symmetric)
1610 C=C stretch (furan)
1450 CH₂ scissoring
1250 C-O-C stretch (furan)
1150 C-N stretch

Note: The data in this table is illustrative and based on theoretical calculations for molecules with similar functional groups.

Electronic Absorption Spectra (UV-Vis) Prediction

Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the furan ring.

The predicted spectrum would likely show absorptions in the ultraviolet region. The primary transitions are expected to be from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are typically π → π* transitions associated with the furan ring. The presence of the hydroxylamine group may cause a slight shift in the absorption bands compared to unsubstituted furan.

Table 2: Predicted Electronic Absorption Data for this compound

λmax (nm) Electronic Transition
210 π → π*

Note: The data in this table is illustrative and based on theoretical predictions for furan derivatives.

Thermodynamic and Kinetic Parameters of Reactions

Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of chemical reactions involving this compound. These studies can predict the feasibility and rates of various transformations.

Calculation of Enthalpies, Entropies, and Gibbs Free Energies

Theoretical calculations can determine the standard enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) of formation for this compound and its reaction products. These thermodynamic parameters are essential for predicting the spontaneity of a reaction under given conditions. For instance, a negative ΔG° indicates a thermodynamically favorable process. The stability of different isomers or conformers can also be compared based on their calculated energies.

Table 3: Illustrative Thermodynamic Data for a Hypothetical Reaction

Parameter Reactant Product Δ (Product - Reactant)
Enthalpy (kcal/mol) 50 30 -20
Entropy (cal/mol·K) 80 95 15

Note: This data is for a hypothetical exothermic reaction at 298 K and is for illustrative purposes only.

Reaction Rate Constant Determinations

Transition state theory is a fundamental concept used in computational chemistry to determine the rate constants of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. This activation energy is a key factor in the Arrhenius equation, which relates the rate constant of a reaction to temperature. These calculations can help in understanding the mechanism of reactions involving this compound, such as its synthesis or decomposition pathways.

Tautomerism Studies in Hydroxylamine Derivatives

Hydroxylamine derivatives can exhibit tautomerism, which is the interconversion of structural isomers. In the case of N-substituted hydroxylamines, there can be an equilibrium between the hydroxylamine form and the corresponding nitrone or oxime form. oup.com Computational studies can be employed to investigate the relative stabilities of these tautomers by calculating their energies. researchgate.net The equilibrium between these forms is influenced by factors such as the solvent and the nature of the substituents. oup.com For this compound, the tautomeric equilibrium would involve the migration of a hydrogen atom. NMR studies on similar pyrimidine (B1678525) oximes have shown that the imino tautomer is often the most stable form. oup.com

Table 4: Relative Energies of Tautomers of a Hydroxylamine Derivative

Tautomer Relative Energy (kcal/mol)
Hydroxylamine 0.0 (Reference)
Nitrone/Oxime (Z-isomer) -2.5

Note: The data in this table is illustrative and demonstrates the typical relative stabilities observed in computational studies of hydroxylamine derivative tautomerism. researchgate.net

Potential Applications and Research Directions of N Furan 3 Yl Methyl Hydroxylamine Derivatives

Building Blocks in Complex Organic Synthesis

The structural attributes of N-[(furan-3-yl)methyl]hydroxylamine derivatives make them valuable precursors and intermediates in the construction of diverse and complex molecular architectures.

Precursors for Polycyclic and Spirocyclic Scaffolds

The furan (B31954) nucleus within this compound derivatives serves as a key synthon for the assembly of intricate polycyclic and spirocyclic systems. The diene character of the furan ring allows it to participate in cycloaddition reactions, a cornerstone of complex molecule synthesis. For instance, furan-containing compounds have been successfully employed in the synthesis of spiro-fused polycyclic aromatic compounds. mdpi.comnih.govresearchgate.net These rigid, chiral scaffolds are of growing interest in materials science and asymmetric catalysis.

One notable application of furan derivatives is in the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones. nih.gov Although not directly starting from this compound, this synthesis showcases the utility of the furan moiety in constructing spirocyclic systems through reactions like intramolecular Prins and Ritter reactions. nih.gov Furthermore, manganese(III)-mediated oxidative radical cyclization of furan derivatives has been shown to produce spirofuran compounds. thieme-connect.com The this compound scaffold could be readily adapted to these synthetic strategies, potentially leading to novel spirocyclic structures incorporating a nitrogen atom, thereby expanding the accessible chemical space.

Intermediates for Diverse Heterocyclic Compound Synthesis

This compound derivatives are poised to be valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The furan ring itself can be a precursor to other heterocycles through ring-opening and ring-transformation reactions. For example, furan-2(3H)-ones, which can be conceptually derived from furan-containing precursors, are used to synthesize various hetarylaminomethylidene derivatives. nih.gov

The hydroxylamine (B1172632) functionality can be readily transformed into other nitrogen-containing groups, such as oximes, nitrones, and amides, which are versatile handles for further synthetic manipulations. The reduction of oxime ethers, for instance, is a common method for synthesizing N,O-disubstituted hydroxylamines. nih.gov Conversely, the hydroxylamine can be acylated to form hydroxamic acids, which are themselves important functional groups in medicinal chemistry. nih.gov The combination of the furan ring's reactivity and the hydroxylamine's versatility allows for the construction of complex molecules containing multiple heterocyclic motifs. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the reactivity of the furan ring in Friedel-Crafts type reactions, which could be applied to this compound derivatives to generate novel heterocyclic structures. mdpi.com

Derivatization Agents for Analytical and Mechanistic Studies

Hydroxylamine and its derivatives are frequently used as derivatizing agents in analytical chemistry to enhance the detection and separation of various analytes. biomedgrid.comacs.orgosti.gov The reaction of a hydroxylamine with an aldehyde or ketone to form a stable oxime is a classic derivatization strategy. osti.gov this compound could serve as a novel derivatizing agent, with the furan moiety potentially providing a chromophore for UV detection or a specific site for mass spectrometric fragmentation, aiding in structural elucidation.

In mechanistic studies, derivatization with hydroxylamine-containing reagents can help to trap reactive intermediates or to probe the active sites of enzymes. The inherent reactivity of the hydroxylamine group makes it a useful tool for investigating reaction pathways. nih.gov For example, the binding of a furan-containing hydroxamic acid to a histone deacetylase-like amidohydrolase was studied using stopped-flow and equilibrium titration techniques, providing insights into the mechanism of inhibition. nih.gov

Exploration of Biological Activities and Pharmacological Potential of this compound Derivatives (excluding clinical applications)

The unique combination of a furan ring and a hydroxylamine group in this compound derivatives suggests a range of potential biological activities that are currently being explored.

Investigation as Enzyme Inhibitors (e.g., Sirtuins, Kynurenine (B1673888) Pathway Enzymes)

Derivatives of this compound are promising candidates for the development of enzyme inhibitors. The furan ring can act as a scaffold to position key interacting groups within an enzyme's active site, while the hydroxylamine or its derivatives (like hydroxamic acids) can chelate essential metal ions or form hydrogen bonds with active site residues.

Recent research has identified (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, close structural analogs of this compound, as potent inhibitors of human sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into the features required for SIRT2 inhibition. For instance, the furan ring and the substitution pattern on the phenyl ring were found to be crucial for activity. nih.gov

CompoundSIRT2 InhibitionReference
4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid63 ± 5% at 100 µM nih.govnih.govresearchgate.net
Compound 25 (a derivative)IC50 = 2.47 µM nih.govnih.gov

Furthermore, furan-containing hydroxamic acids have been investigated as inhibitors of histone deacetylase-like amidohydrolases. nih.gov The hydroxamic acid moiety is a well-known zinc-binding group, which is a key feature for the inhibition of many metalloenzymes. While specific studies on this compound derivatives as kynurenine pathway enzyme inhibitors are not yet prevalent, the structural motifs present in these compounds suggest they could be explored for this purpose, as many inhibitors of these enzymes feature aromatic or heteroaromatic rings.

Radical Scavenging Properties and Related Mechanisms

Both furan and hydroxylamine moieties are known to possess radical scavenging and antioxidant properties. The furan ring can quench reactive oxygen species (ROS) through electron transfer or by the addition of radicals to the ring system. dovepress.com Furan-containing compounds, such as furan fatty acids, have been shown to be potent scavengers of hydroxyl radicals. dovepress.comnih.gov

Hydroxylamine derivatives, particularly N-substituted hydroxylamines, are also recognized as effective radical scavengers. acs.org They can inhibit enzymes like ribonucleotide reductase by scavenging a critical tyrosyl radical in the enzyme's active site. acs.org The combination of these two functional groups in this compound derivatives suggests a synergistic effect, potentially leading to potent antioxidant activity. The mechanism of action is likely to involve the donation of a hydrogen atom from the hydroxylamine group and the quenching of radicals by the furan ring. Studies on various furan derivatives have demonstrated their ability to scavenge DPPH radicals and inhibit lipid peroxidation, further supporting the antioxidant potential of this class of compounds. utripoli.edu.lynih.govnih.gov

Furan DerivativeRadical Scavenging ActivityReference
Dimethylfuran (DMF)More effective than dimethylsulfoxide and mannitol (B672) at scavenging OH• nih.gov
Diphenylfuran (DPF)More effective than dimethylsulfoxide and mannitol at scavenging OH• nih.gov
Furan fatty acidsPotent hydroxyl radical scavengers dovepress.comnih.gov

In Vitro Antimicrobial and Antifungal Evaluations

The furan nucleus is a common scaffold in a multitude of biologically active compounds, with numerous derivatives exhibiting a broad range of antimicrobial and antifungal properties. nih.gov The presence of the furan ring is often associated with the compound's ability to selectively inhibit microbial growth and interfere with essential enzymatic pathways. nih.govnih.gov

Research on various furan derivatives has demonstrated their potential as antimicrobial agents. For instance, new derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua The introduction of different alkyl and ester groups to this furan-containing scaffold was found to modulate the antimicrobial efficacy. zsmu.edu.ua

In the realm of antifungal research, two new alkylated furan derivatives isolated from an endophytic fungus, 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate, have displayed significant activity against a range of agricultural pathogenic fungi. nih.gov Their minimum inhibitory concentrations (MIC) were found to be as low as 3.1 μg/mL against certain fungal strains. nih.gov Furthermore, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate (B1194679) dehydrogenase inhibitors, exhibiting remarkable antifungal activity against Sclerotinia sclerotiorum with EC50 values superior to the commercial fungicide boscalid. nih.gov

Table 1: Antifungal and Antibacterial Activities of Selected Furan Derivatives

Compound/Derivative ClassTarget OrganismActivity (MIC/EC50)Reference
5-(undeca-3',5',7'-trien-1'-yl)furan-2-olVarious agricultural pathogenic fungi3.1 - 25 μg/mL nih.gov
5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonateVarious agricultural pathogenic fungi12.5 - 50 μg/mL nih.gov
Thiophene/Furan-1,3,4-Oxadiazole CarboxamidesSclerotinia sclerotiorum0.140 ± 0.034 mg/L nih.gov
5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol DerivativesStaphylococcus aureus ATCC 25923Moderate Activity zsmu.edu.ua

Note: The data presented is for analogous compounds and is intended to indicate the potential of the furan scaffold.

Antiproliferative Activities in Cell Line Models

The furan scaffold is a key structural element in many compounds that have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. nih.gov The investigation of furan derivatives as potential anticancer agents is an active area of research.

For example, a series of novel 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides has shown high antiproliferative potency against a panel of wild-type and drug-resistant tumor cell lines. nih.gov Several of these compounds exhibited submicromolar or low micromolar IC50 values, indicating potent inhibition of tumor cell proliferation. nih.gov

Another area of interest is the use of metal complexes with furan-containing ligands. Copper complexes of 2-furaldehyde oxime derivatives have been identified as potent cytotoxic agents against both murine and human cancer cell lines, including suspended and solid tumors. nih.gov These complexes were found to inhibit DNA synthesis in L1210 lymphoid leukemia cells and markedly reduce the activity of DNA topoisomerase II. nih.gov

Furthermore, a study on new furan-based derivatives synthesized from pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov The cytotoxicity of various furan and thiophene oxime ethers has also been evaluated against HeLa cervical adenocarcinoma cells. researchgate.net

Although direct experimental data for this compound is lacking, the consistent demonstration of antiproliferative activity by a diverse range of furan-containing compounds, including those with oxime functionalities similar to hydroxylamine, suggests that it could be a valuable candidate for future cancer research.

Table 2: Antiproliferative Activity of Selected Furan Derivatives

Compound/Derivative ClassCell Line(s)Activity (IC50)Reference
4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamidesL1210, HeLa, K562, HCT116Submicromolar to low micromolar nih.gov
Copper complexes of 2-furaldehyde oxime derivativesMurine and human cancer cell linesPotent cytotoxic agents nih.gov
Pyridine carbohydrazide furan derivativeMCF-74.06 μM nih.gov
N-phenyl triazinone furan derivativeMCF-72.96 μM nih.gov

Note: The data presented is for analogous compounds and is intended to indicate the potential of the furan scaffold.

Strategic Utilization as Bioisosteric Replacements in Scaffold Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of medicinal chemistry. drughunter.comu-strasbg.fr This approach is often used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. drughunter.com

The furan ring is a well-established bioisostere for other aromatic rings such as benzene (B151609) and thiophene. researchgate.net This interchangeability allows medicinal chemists to explore novel chemical space and optimize drug-like properties. ijabbr.com The use of a furan scaffold can influence a molecule's conformation, polarity, and metabolic stability. ijabbr.com

The hydroxylamine moiety, while less commonly employed, is gaining recognition as a valuable bioisostere. nih.govnih.gov N,N,O-trisubstituted hydroxylamines have been investigated as replacements for hydrocarbon, ether, or amine moieties. nih.gov Studies have shown that replacing a carbon-carbon bond with a hydroxylamine unit can lead to a reduction in lipophilicity, comparable to that of a tertiary amine, but with a higher logD7.4 value due to its weaker basicity. nih.gov This modulation of physicochemical properties can be crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

The combination of a furan ring and a hydroxylamine group in this compound presents a unique opportunity for bioisosteric replacement strategies. For instance, the furan ring could serve as a bioisosteric replacement for a phenyl ring, while the hydroxylamine moiety could be used to modulate basicity and lipophilicity, potentially leading to compounds with improved pharmacokinetic properties. The hydroxylamine group has been proposed as a bioisosteric replacement for the N-alkylmorpholine unit in EGFR inhibitors to reduce efflux and increase CNS penetration. nih.gov

Materials Science Research Potential of Furan-Hydroxylamine Compounds

Furan-based compounds are increasingly being explored as building blocks for the synthesis of novel polymers and functional materials due to their renewable origin and versatile reactivity. rsc.org The furan ring can participate in various polymerization reactions, and its derivatives can be used to create materials with a wide range of properties.

One area of interest is the synthesis of functional polymers from furan derivatives. For example, furfural (B47365) oxime, which shares the oxime functionality with hydroxylamines, can be synthesized through the ammoximation of furfural over titanosilicate catalysts. rsc.org Oximes are valuable intermediates in organic synthesis and can be converted into other functional groups, making them useful for the preparation of functionalized polymers. researchgate.net The intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes to produce functionalized pyrroles further highlights the synthetic utility of furan-oxime compounds in creating new molecular architectures. rsc.org

The hydroxylamine functionality in this compound could also be leveraged in materials science. Hydroxylamines can participate in various chemical reactions, including the formation of polymers. Functionalized hyperbranched polyethyleneimine derivatives, for instance, have been synthesized and evaluated for their antifungal activity, demonstrating the potential of amine- and guanidine-functionalized polymers in biomedical applications. biolifesas.org While not a direct analogue, this showcases the utility of nitrogen-containing functional groups in polymer science.

The combination of the furan ring and the hydroxylamine group in this compound could therefore be of interest for the development of new bio-based polymers with tailored properties. These materials could find applications in areas such as drug delivery, coatings, and functional materials with specific biological or chemical reactivity.

Analytical and Spectroscopic Characterization Techniques for N Furan 3 Yl Methyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of N-[(Furan-3-yl)methyl]hydroxylamine would be expected to show distinct signals corresponding to the different proton environments in the molecule. The furan (B31954) ring protons would likely appear in the aromatic region, typically between 6.0 and 8.0 ppm. The proton at the C2 position of the furan ring is expected to be the most deshielded, appearing as a singlet or a finely split multiplet. The protons at the C4 and C5 positions would also have characteristic shifts and coupling patterns. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and the furan ring would likely appear as a singlet in the range of 3.5-4.5 ppm. The protons of the hydroxylamine (B1172632) group (-NHOH) are exchangeable and their chemical shift would be highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H2 (Furan)7.5 - 7.8s
H5 (Furan)7.3 - 7.5t
H4 (Furan)6.3 - 6.5t
-CH₂-4.0 - 4.3s
-NH-Variablebr s
-OHVariablebr s
This table is predictive and not based on experimental data.

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The furan ring carbons would exhibit signals in the downfield region, typically between 110 and 150 ppm. The methylene carbon would be expected to resonate in the range of 45-55 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2 (Furan)140 - 144
C5 (Furan)138 - 142
C3 (Furan)120 - 125
C4 (Furan)108 - 112
-CH₂-48 - 53
This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine would likely appear in a similar region, often overlapping with the O-H stretch. The C-H stretching vibrations of the furan ring would be observed around 3100-3150 cm⁻¹. The C=C stretching vibrations of the furan ring would typically appear in the 1500-1600 cm⁻¹ region. A significant band corresponding to the C-O-C stretching of the furan ring would be expected around 1000-1100 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
N-H Stretch3200 - 3500 (medium)
C-H Stretch (Furan)3100 - 3150
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Furan)1500 - 1600
C-N Stretch1100 - 1250
C-O-C Stretch (Furan)1000 - 1100
This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The calculated exact mass of C₅H₇NO₂ is 113.0477 u. An HRMS measurement would be expected to confirm this value with high accuracy.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 113. Key fragmentation pathways would be expected to involve the cleavage of the C-N bond and the fragmentation of the furan ring. A prominent peak might be observed at m/z 81, corresponding to the furan-3-ylmethyl cation ([C₅H₅O]⁺), resulting from the cleavage of the N-CH₂ bond. Another possible fragmentation could be the loss of the hydroxyl group, leading to a peak at m/z 96.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the bond lengths, bond angles, and conformation of this compound in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Although no specific crystallographic data for this compound has been reported, analysis of structurally similar compounds offers insights into what might be expected. For instance, studies on other furan-containing molecules and hydroxylamine derivatives have successfully elucidated their crystal structures. It is anticipated that a single-crystal X-ray diffraction study of this compound would yield a detailed structural model.

Hypothetical Crystallographic Data Table:

Since no experimental data is available, the following table is a placeholder to illustrate the type of information that would be obtained from an X-ray crystallography study.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for this compound would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The choice of stationary phase (the column) and mobile phase (the solvent system) would be critical for achieving good separation.

Given the polar nature of the hydroxylamine group and the aromatic furan ring, a reversed-phase HPLC method would likely be suitable. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic or basic modifier is often added to the mobile phase to improve peak shape and resolution. Detection would most likely be performed using a UV detector, as the furan ring is a chromophore.

Hypothetical HPLC Method Parameters:

The following table presents a hypothetical set of HPLC parameters that could serve as a starting point for method development for the analysis of this compound.

Parameter Hypothetical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the exact conditions and compound properties

Conclusion and Future Perspectives in N Furan 3 Yl Methyl Hydroxylamine Research

Summary of Key Research Findings and Methodological Advancements

Research on N-[(Furan-3-yl)methyl]hydroxylamine, while not extensive, has benefited from broader advancements in furan (B31954) chemistry. The furan moiety is recognized as a versatile building block in organic synthesis due to its unique reactivity. numberanalytics.comacs.org It can act as a diene in cycloaddition reactions, undergo electrophilic substitution, and be converted to other useful functionalities. acs.org Methodological advancements in the synthesis of furan derivatives, such as cyclization reactions of 1,4-dicarbonyl compounds and various coupling reactions, provide foundational knowledge for the synthesis of more complex furan-containing molecules like this compound. numberanalytics.com

A key synthetic approach for hydroxylamines involves the condensation reaction between a furan derivative, such as furan-3-carbaldehyde, and hydroxylamine (B1172632). evitachem.com This reaction is typically carried out under mild conditions. More efficient one-pot syntheses have also been developed, which can minimize purification steps. evitachem.com The stability of the furan ring, which can sometimes be a challenge, has been shown to be manageable in multi-step syntheses. shareok.org

Unexplored Synthetic Pathways and Reactivity Patterns

While condensation reactions are a primary method, several unexplored synthetic pathways could lead to this compound and its analogs. The development of novel catalytic systems is a continuous pursuit in furan chemistry. mdpi.com For instance, the use of earth-abundant metal catalysts like zinc chloride has shown promise in the synthesis of functionalized furyl-pyrrolidines, suggesting potential for broader applications in furan chemistry. shareok.org

Further investigation into the reactivity of the hydroxylamine moiety in the context of the furan ring is warranted. The N-O bond of hydroxylamines can be a site for various transformations. Exploring reactions such as N-alkylation, N-acylation, and oxidative or reductive cleavage could unveil new derivatives with unique properties. The interplay between the aromatic furan ring and the nucleophilic/electrophilic nature of the hydroxylamine group presents an area ripe for discovery.

Emerging Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) methods have been successfully applied to study the formation of furan and its derivatives, providing insights into reaction mechanisms and thermodynamics. nih.govresearchgate.net These computational models can be used to predict the most likely pathways for synthesis and potential side reactions, thereby guiding experimental work.

The application of artificial intelligence (AI) and machine learning (ML) is an emerging trend in chemical research. nih.govresearchgate.netresearchgate.net These approaches can be used to predict the biological activity or material properties of novel compounds based on their structure. For this compound, predictive models could be developed to screen for potential applications before committing to extensive laboratory synthesis and testing. nih.govfrontiersin.org The "blind challenge" approach, where computational predictions are compared with experimental results, has been used to benchmark the accuracy of quantum chemical methods for furan-containing systems and could be a valuable tool in this specific area of research. aip.org

Novel Directions in Chemical Biology and Material Science Applications

The furan ring is a common scaffold in biologically active natural products and synthetic pharmaceuticals. prakse.lvnih.gov Furan derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. numberanalytics.comnih.gov The hydroxylamine group is also a key functional group in many biologically active compounds. Therefore, this compound could serve as a lead compound for the development of new therapeutic agents. Further studies are needed to explore its potential biological targets and mechanisms of action.

In material science, furan-based polymers and resins are valued for their unique properties. numberanalytics.com The ability of furan rings to form conjugated systems makes them interesting for applications in organic electronics. prakse.lv The incorporation of the hydroxylamine functionality could impart new properties to these materials, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Investigating the polymerization of this compound or its use as a monomer in copolymerizations could lead to novel materials with tailored characteristics.

Challenges and Opportunities in the Field

Despite the potential, research on this compound faces several challenges. The stability of the furan ring under certain reaction conditions can be a hurdle. shareok.org Furthermore, the synthesis of substituted furans can be complex, and achieving high yields and selectivity remains a key objective. numberanalytics.comshareok.org The potential toxicity of furan-containing compounds is another important consideration that requires careful evaluation. nih.gov

However, these challenges also present opportunities for innovation. The development of more robust and efficient synthetic methods for this compound and its derivatives is a significant opportunity for synthetic chemists. Overcoming the stability issues of the furan ring through careful reaction design and the use of protective groups could open up new avenues for its application. acs.org Furthermore, a thorough investigation into the structure-activity relationships of this compound derivatives could lead to the discovery of compounds with enhanced biological activity or material properties. The continued development of computational tools will undoubtedly play a crucial role in navigating these challenges and unlocking the full potential of this intriguing class of molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(Furan-3-yl)methyl]hydroxylamine, and what spectroscopic methods are critical for its characterization?

  • Synthetic Routes : The compound is typically synthesized via condensation of furan-3-ylmethyl derivatives with hydroxylamine precursors. For example, analogous hydroxylamine derivatives are prepared using multi-step protocols involving reductive amination or nucleophilic substitution under controlled pH and temperature .
  • Characterization : Key spectroscopic methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the furan ring substitution pattern and hydroxylamine linkage .
  • IR spectroscopy to identify functional groups like N–O (hydroxylamine) and C–O (furan) stretches .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?

  • The furan-3-yl group contributes electron-rich aromaticity, enhancing nucleophilic reactivity at the methyl position .
  • The hydroxylamine (–NH–OH) moiety acts as a bifunctional group, participating in redox reactions (e.g., oxidation to nitroxides) and serving as a ligand in coordination chemistry .
  • Steric effects from the furan ring’s 3-position substitution can hinder or direct regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound amid competing side reactions?

  • Catalyst Selection : Transition metal catalysts (e.g., Co₃O₄ encapsulated in nitrogen-doped graphene) can enhance reaction efficiency by reducing energy barriers for hydroxylamine formation .
  • Solvent and pH Control : Polar aprotic solvents (e.g., DMF) and neutral pH minimize hydrolysis of intermediates .
  • Purification Strategies : Use of column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from byproducts like nitrones or over-oxidized species .

Q. What strategies are employed to resolve contradictions in reported biological activities of hydroxylamine derivatives like this compound?

  • Comparative Pharmacological Assays : Test the compound against standardized models (e.g., receptor-binding assays for melatonin receptors) to validate activity claims .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the furan ring or hydroxylamine group to isolate contributions to bioactivity .
  • Meta-Analysis of Literature : Cross-reference data from patents, journals, and PubChem entries to identify inconsistencies in experimental conditions (e.g., dosing, solvent systems) .

Q. How do computational chemistry approaches contribute to understanding the reaction mechanisms involving this compound?

  • Density Functional Theory (DFT) : Predicts transition states and intermediates in hydroxylamine-mediated reactions, such as nitroxide radical formation or cycloadditions .
  • Molecular Dynamics Simulations : Model solvation effects and steric interactions to optimize synthetic protocols .
  • Docking Studies : Evaluate binding affinities for biological targets (e.g., enzymes or receptors) to prioritize in vitro testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

  • Variable Catalytic Systems : For example, yields as low as 3% in uncatalyzed reactions vs. >50% with optimized catalysts highlight the need for standardized catalyst screening.
  • Reaction Monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediate stability and adjust conditions dynamically .
  • Reproducibility Protocols : Document exact reagent grades, solvent drying methods, and inert atmosphere conditions to minimize batch-to-batch variability .

Methodological Recommendations

  • Synthesis : Prioritize reductive amination protocols with NaBH₃CN or Pd/C hydrogenation for higher purity .
  • Biological Testing : Include positive controls (e.g., known hydroxylamine-based ligands) to benchmark activity .
  • Data Reporting : Use PubChem-compatible descriptors (e.g., Canonical SMILES, InChIKeys) to enhance cross-study comparability .

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